9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
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Overview
Description
“9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid” is a chemical compound with the CAS Number: 2551120-01-3 . It has a molecular weight of 285.34 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO5/c1-14(2,3)20-13(18)15-11-9-4-8(12(16)17)5-10(11)7-19-6-9/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 285.34 .Scientific Research Applications
- It is also known as
3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid
. - The compound has a molecular weight of 269.34 .
- It is a white to yellow solid at room temperature .
- It should be stored in a refrigerator .
-
Crystallography and Network Formation
- In a study published in CrystEngComm, researchers conducted synthetic and crystallographic studies of unsaturated bicyclo[3.3.1]nonane derivatives .
- They examined the impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings .
- The hydrogen bonds in the starting bicyclononane diene diol rac-1, and the weaker hydrogen bonds in the dienone rac-2, and the bromo and nitrile derivatives, rac-3, rac-4 and (+)-4, respectively, were found significant for the overall structure .
- The two bromine atoms in rac-3 have significant halogen – halogen interactions .
- In several structures, 2D nets can be identified and overall structures can be interpreted as close packing of these layers .
-
Potential Use in Reduction Reactions
- While not directly related to “9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid”, the compound 9-Borabicyclo[3.3.1]nonane (9-BBN) is used in organic chemistry as a hydroboration reagent .
- 9-BBN is a mild reagent for the reduction of carbonyl compounds, acid chlorides, and alkenes .
- As 9-BBN does not form complexes with tertiary amines, a stoichiometric amount of the reagent is sufficient for the complete reduction of amides to amines .
-
Pharmaceutical Research
- This compound could potentially be used in pharmaceutical research . The tert-butoxycarbonyl (Boc) group is often used in organic synthesis to protect amines .
- The Boc group can be removed under acidic conditions, which allows for selective deprotection in the presence of other sensitive functional groups .
- Therefore, “9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid” could be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new drugs .
-
Material Science
- The compound could also find applications in material science . The bicyclic structure of the molecule could potentially be used in the development of new polymers or materials .
- The rigid structure could impart unique properties to the resulting materials, such as high thermal stability or resistance to degradation .
Safety And Hazards
The safety information available indicates that this compound has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[3.3.1]nonane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-5-4-6-11(15)8-9(7-10)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNSBJMWGALKFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid |
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